

Application Note: Characterizing Solid Electrolyte Interphase (SEI) Formation with NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium*

Cat. No.: *B1229554*

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Introduction

The Solid Electrolyte Interphase (SEI) is a critical, nanometer-thick layer that forms on the anode surface of **lithium-ion** and other alkali-metal batteries during the initial electrochemical cycles.^[1] This passivation layer is formed from the decomposition products of the electrolyte.^[1] A stable and effective SEI is essential for long-term battery performance, as it must be electronically insulating to prevent further electrolyte decomposition while remaining ionically conductive to allow for efficient charging and discharging.^{[2][3]} Due to its amorphous nature, minute quantity, and burial at the electrode-electrolyte interface, characterizing the SEI is notoriously challenging.^{[4][5]}

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique for obtaining molecular-level insights into the SEI's chemical composition, structure, and ion dynamics.^{[2][5][6]} Unlike surface-sensitive techniques like XPS, NMR is a bulk technique that can probe the entire SEI layer and is sensitive to both crystalline and amorphous phases.^[5] This application note provides a detailed overview and experimental protocols for using multinuclear ssNMR to characterize the SEI.

Key NMR Techniques for SEI Analysis

A comprehensive understanding of the heterogeneous SEI requires a suite of NMR techniques:

- Magic Angle Spinning (MAS) NMR: This is the foundational technique for ssNMR. By spinning the sample at a specific angle (54.74°) relative to the magnetic field, MAS averages out anisotropic interactions, resulting in significantly sharper and higher-resolution spectra.
- Multinuclear NMR: The SEI is composed of various organic and inorganic species. By probing different NMR-active nuclei, one can selectively identify various components.^[7]
 - ^7Li NMR: Identifies different **lithium** environments, distinguishing between metallic **lithium**, intercalated **lithium**, and diamagnetic **lithium** salts within the SEI.^{[8][9]}
 - ^{13}C NMR: Probes the organic components of the SEI, providing fingerprints of electrolyte solvent (e.g., EC, DEC) decomposition products like **lithium** alkyl carbonates and polymers.^{[10][11][12]}
 - ^{19}F NMR: Detects fluorinated species, which are common in modern batteries using salts like LiPF_6 or additives like fluoroethylene carbonate (FEC). It is particularly effective for identifying inorganic LiF .^{[8][13]}
 - ^{31}P NMR: Used to study the decomposition pathways of phosphorus-containing salts like LiPF_6 .^{[7][14]}
- Cross-Polarization (CP): A sensitivity enhancement technique that transfers magnetization from abundant nuclei (like ^1H) to dilute nuclei (like ^{13}C). ^1H - ^{13}C CP-MAS is essential for studying the organic SEI components without costly isotopic enrichment.^{[5][6]}
- Dynamic Nuclear Polarization (DNP): A powerful method to dramatically boost NMR signal intensity, especially for surface species. DNP transfers the large polarization of electrons from a radical polarizing agent to the surrounding nuclei, enabling the detection of natural abundance ^{13}C in the SEI in a fraction of the time.^{[4][6][15][16]}
- Ex situ vs. Operando NMR: Ex situ analysis involves disassembling a cycled battery in an inert environment to study the harvested electrodes.^[8] Operando NMR is a more advanced technique that monitors the formation and evolution of the SEI in real-time inside the NMR spectrometer as the battery is charging or discharging, providing invaluable dynamic information.^{[5][17][18]}

Experimental Protocols

Protocol 1: Ex situ Multinuclear ssNMR of Cycled Electrodes

This protocol outlines the standard procedure for analyzing the SEI on electrodes harvested from a cycled battery.

1. Cell Disassembly and Electrode Harvesting:

- Transfer the cycled electrochemical cell into an argon-filled glovebox to prevent contamination from air and moisture.
- Carefully disassemble the cell and retrieve the anode.
- Gently rinse the anode surface with a minimal amount of a volatile, deuterated or hydrogen-free solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt without dissolving the SEI components.[\[13\]](#) Allow the solvent to evaporate completely.

2. Sample Preparation for NMR:

- Scrape the electrode material (including the SEI) from the current collector.
- Pack the harvested powder tightly into an ssNMR rotor (e.g., 2.5 mm or 4 mm zirconia rotor) inside the glovebox.
- Seal the rotor with an airtight cap to maintain the inert atmosphere during transfer to the NMR spectrometer.

3. NMR Data Acquisition:

- Spectrometer Setup: Use a high-field solid-state NMR spectrometer.[\[1\]](#)
- Magic Angle Spinning: Spin the sample at a high rate (e.g., 25 kHz) to achieve good spectral resolution.[\[1\]](#)
- Acquisition Parameters (General):
 - Temperature: Room temperature is standard, but low-temperature experiments can provide higher sensitivity.
 - Referencing: Use appropriate external standards for each nucleus (e.g., LiF at -1 ppm for ^7Li ; adamantane at 38.5 ppm for ^{13}C ; LiF at -204 ppm for ^{19}F).[\[1\]](#)[\[8\]](#)
- Specific Pulse Sequences:
 - ^7Li , ^{19}F , ^{31}P Spectra: Acquire standard 1D spectra using a simple one-pulse sequence with a short pulse width and an appropriate recycle delay (e.g., 5-20 s) to ensure quantitative

results.

- ^{13}C Spectrum: For organic components, use a ^1H - ^{13}C Cross-Polarization (CP-MAS) experiment. Typical parameters include a contact time of 1-3 ms and a recycle delay of 5-7 s. [\[6\]](#)

4. Data Analysis:

- Process the spectra using appropriate software (e.g., TopSpin, MestReNova).
- Identify SEI components by comparing the observed chemical shifts to literature values (see Table 1).
- Perform quantitative analysis by integrating the peak areas, ensuring the spectra were acquired under fully relaxed conditions.[\[13\]](#)

Protocol 2: DNP-Enhanced ssNMR for Surface-Sensitive Analysis

This protocol is for achieving high sensitivity for surface components of the SEI.

1. Sample Preparation:

- Follow steps 1.1 and 1.2 from Protocol 1.
- Before packing the rotor, wet the harvested electrode material with a solution containing a biradical polarizing agent (e.g., AMUPol) dissolved in a glass-forming solvent (e.g., TCE).[\[1\]](#)

2. NMR Data Acquisition:

- Instrumentation: A dedicated DNP-NMR spectrometer equipped with a gyrotron for microwave irradiation is required.
- Cryogenic Conditions: Cool the sample to ~100 K.[\[16\]](#)
- DNP Enhancement: Irradiate the sample with microwaves at the appropriate frequency to transfer polarization from the electrons to the nuclei.
- Acquisition: Acquire ^{13}C or other desired spectra with the microwaves on. The significant signal enhancement allows for the rapid acquisition of natural abundance ^{13}C spectra of the SEI.[\[6\]](#)[\[16\]](#)

Data Presentation and Interpretation

Quantitative data from NMR experiments should be organized for clear interpretation. Chemical shift assignments are fundamental to identifying SEI components.

Table 1: Typical NMR Chemical Shifts for Common SEI Components

Nucleus	Compound/Functional Group	Chemical Shift (ppm)	Reference(s)
^7Li	Diamagnetic Li^+ (SEI components)	~ 0 to -1	[8] [13]
Metallic Lithium (bulk)	~ 246	[9]	
Dendritic/Mossy Lithium	$\sim 260 - 270$	[9]	
^{19}F	LiF	~ -204	[1] [8]
LiPF_6 (salt)	~ -72	[8] [14]	
Li_xPOyFz (salt decomposition)	~ -84	[8] [14]	
^{13}C	Lithium Ethylene Dicarboxylate (LEDC)	~ 164 ($\text{C}=\text{O}$), ~ 69 (CH_2)	[6]
Lithium Methyl Carbonate (LMC)	~ 160 ($\text{C}=\text{O}$), ~ 55 (CH_3)	[6]	
Poly(ethylene oxide) (PEO)-like polymers	~ 70 (CH_2)	[11]	
Alkoxy groups ($\text{R}-\text{O}-$)	$\sim 20 - 50$	[1]	
^{31}P	LiPF_6 (salt)	~ -146 (septet)	[14] [19] [20]
Li_xPOyFz (e.g., $\text{F}_2\text{PO}_2\text{Li}$)	~ -20 (triplet)	[14] [19] [20]	

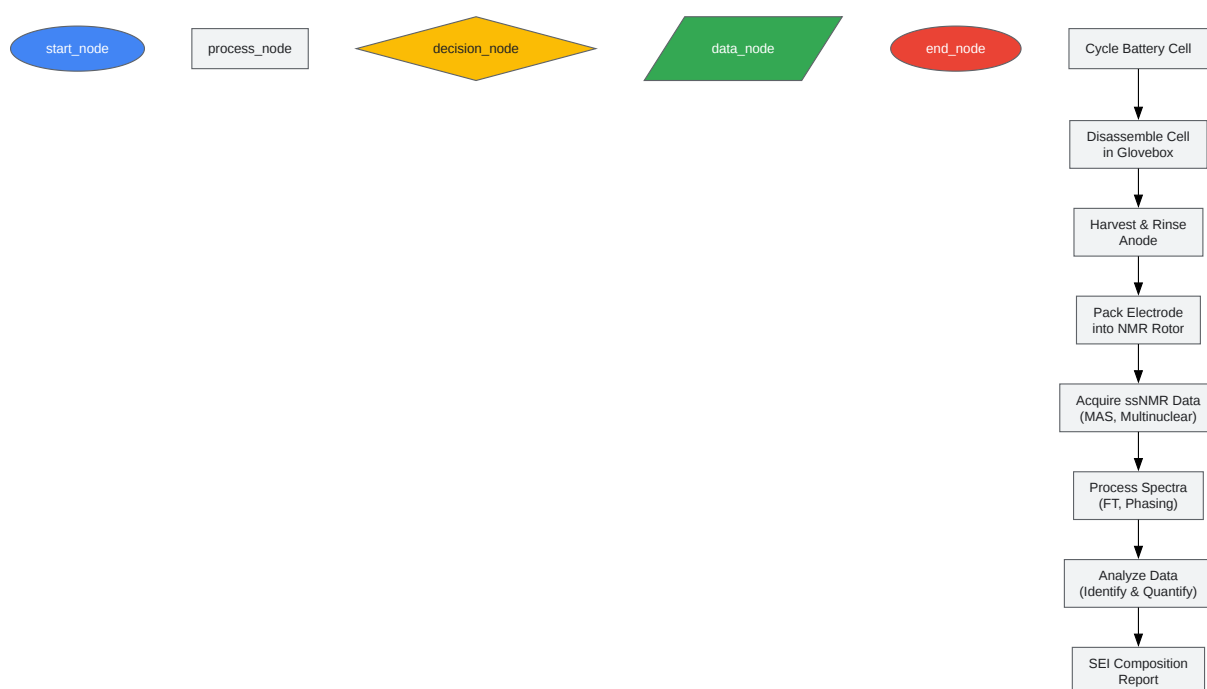
Table 2: Example of Quantitative Analysis of SEI Components on an Anode

SEI Component	Nucleus Detected	Relative Molar % (from peak integration)
LiF	^{19}F	65%
$\text{Li}_x\text{PO}_y\text{F}_z$	^{19}F	10%
Organic Li Salts	^7Li	25%

Note: This is illustrative data. Absolute quantification requires careful calibration and acquisition under fully relaxed conditions.

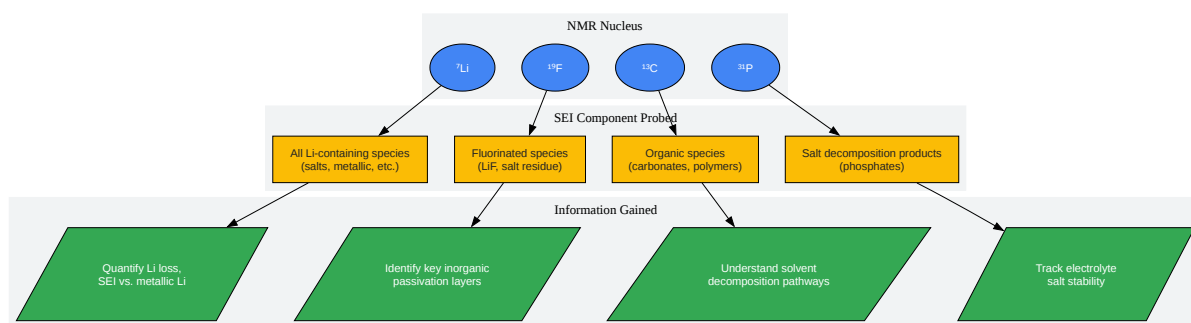
Visualizations of Workflows and Concepts

Diagrams generated using Graphviz help to visualize complex experimental workflows and logical relationships.



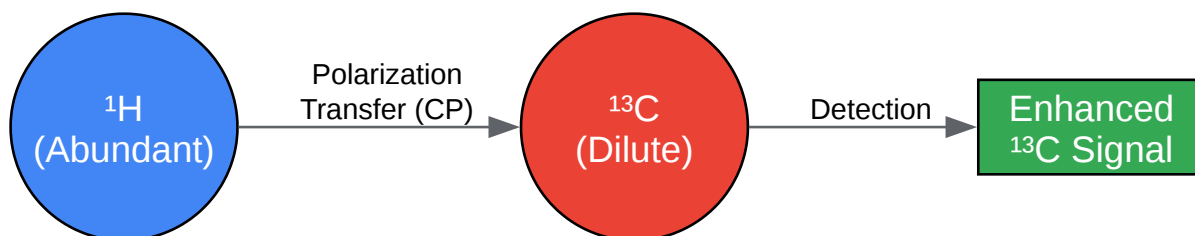
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Caption: Workflow for ex situ ssNMR analysis of SEI.



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Caption: Multinuclear NMR approach for SEI characterization.



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Caption: Cross-Polarization (CP) enhances dilute ^{13}C signals.

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- To cite this document: BenchChem. [Application Note: Characterizing Solid Electrolyte Interphase (SEI) Formation with NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229554#using-nmr-spectroscopy-to-characterize-solid-electrolyte-interphase-sei-formation>]

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